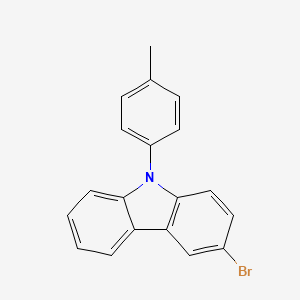

3-Bromo-9-(p-tolyl)-9H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-9-(4-methylphenyl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RODQKGBYDIAMCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00855774 | |

| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731016-44-7 | |

| Record name | 3-Bromo-9-(4-methylphenyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00855774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-9-(p-tolyl)-9H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 3-Bromo-9-(p-tolyl)-9H-carbazole

An In-depth Technical Guide to the Chemical Properties and Applications of 3-Bromo-9-(p-tolyl)-9H-carbazole

In the landscape of advanced materials science and medicinal chemistry, carbazole derivatives represent a cornerstone class of heterocyclic compounds. Their inherent electronic properties, thermal stability, and versatile functionalization potential make them indispensable building blocks.[1] Among these, this compound (CAS No. 731016-44-7) emerges as a molecule of significant strategic interest. Its structure features a carbazole core, known for excellent hole-transporting capabilities, functionalized at two key positions: the N9-position is capped with a p-tolyl group, which enhances solubility and modulates electronic properties, while the C3-position is armed with a bromine atom. This bromine serves as a versatile synthetic handle, enabling a wide array of subsequent cross-coupling reactions for the construction of more complex, functional molecules.

This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, designed for researchers and developers in organic electronics and drug discovery.

Core Physicochemical Properties

The foundational physical and chemical characteristics of a compound govern its handling, processing, and suitability for various applications. This compound is typically a stable, solid material under standard laboratory conditions.

| Property | Value | Source(s) |

| CAS Number | 731016-44-7 | [2] |

| Molecular Formula | C₁₉H₁₄BrN | [2][3] |

| Molecular Weight | 336.23 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Melting Point | 156 - 160 °C | [5] |

| Purity | >97.0% (GC) | |

| Solubility | Soluble in common organic solvents like Toluene, DMF, Dichloromethane | [6][7] |

| Storage | Sealed in dry, room temperature conditions, away from light | [2] |

Synthesis and Mechanistic Considerations

The primary route to N-aryl carbazoles like this compound is through C-N cross-coupling reactions. The Ullmann condensation is the classic, copper-catalyzed method, while modern protocols often employ palladium catalysts.

Rationale for Method Selection: Ullmann Condensation

The Ullmann condensation is a robust and cost-effective method for forming C-N bonds, particularly for N-arylation of nitrogen-containing heterocycles like carbazole.[6][8] It typically involves reacting an aryl halide with an amine (or its corresponding anion) in the presence of a copper catalyst at elevated temperatures.[6][9] The choice of a copper-based system is driven by its high affinity for nitrogenous ligands and its ability to facilitate the requisite oxidative addition and reductive elimination steps. While palladium-catalyzed Buchwald-Hartwig amination is an alternative, the Ullmann approach often remains favorable for its simplicity and the lower cost of the catalyst.[8][10]

Caption: Synthetic workflow for this compound via Ullmann condensation.

Detailed Experimental Protocol (Representative)

-

Vessel Preparation: A three-neck round-bottom flask is flame-dried under vacuum and backfilled with an inert atmosphere (Nitrogen or Argon).

-

Reagent Charging: To the flask, add 3-bromo-9H-carbazole (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and copper(I) iodide (CuI, 0.1 eq.).

-

Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) as the solvent, followed by 4-iodotoluene (1.2 eq.). The use of an aryl iodide is preferred over a bromide or chloride due to its higher reactivity in the oxidative addition step.

-

Reaction Execution: The reaction mixture is heated to 120-150 °C and stirred vigorously for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the mixture is cooled to room temperature and poured into water. The resulting precipitate is either filtered or the aqueous phase is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel to yield the pure product.[7]

Spectroscopic Characterization

Structural confirmation is paramount. The following data are representative of the expected spectroscopic signatures for this compound.

| Spectroscopy | Expected Chemical Shifts / Signature |

| ¹H NMR | δ (ppm) ~8.2-8.4: Singlet or doublet for the proton at C4 (adjacent to bromine).δ (ppm) ~7.2-7.6: Multiplets corresponding to the remaining protons on the carbazole core and the four aromatic protons of the p-tolyl group.δ (ppm) ~2.5: Singlet for the methyl (-CH₃) protons of the p-tolyl group.[11] |

| ¹³C NMR | δ (ppm) ~140: Quaternary carbons of the carbazole ring fused to nitrogen.δ (ppm) ~135-138: Carbon bearing the methyl group on the tolyl ring.δ (ppm) ~110-130: Aromatic carbons of both the carbazole and tolyl rings.δ (ppm) ~115: Carbon bearing the bromine atom (C3).δ (ppm) ~21: Methyl carbon (-CH₃).[12] |

| Mass Spec (HRMS) | m/z: Calculated for [M]⁺ C₁₉H₁₄BrN: 335.0309. Found value should be within ±5 ppm. The spectrum will show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br ≈ 1:1).[13] |

Chemical Reactivity: A Versatile Synthetic Hub

The true value of this compound lies in its capacity as a versatile intermediate. The C3-bromo substituent is the key reactive site, readily participating in a variety of palladium- and copper-catalyzed cross-coupling reactions. This allows for the precise installation of diverse functional groups, enabling the synthesis of a vast library of derivatives with tailored electronic and photophysical properties.

Caption: Key cross-coupling reactions utilizing the C3-bromo position.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups, extending the π-conjugation of the molecule. This is a primary strategy for tuning the emission color and charge transport properties of OLED materials.[14]

-

Sonogashira Coupling: Reaction with terminal alkynes introduces a rigid C-C triple bond, useful for creating linear, conjugated systems.[11]

-

Buchwald-Hartwig Amination: This reaction forms C-N bonds, allowing the attachment of various primary or secondary amines. This is crucial for creating hole-transporting materials and bipolar host materials where both electron-donating and electron-accepting moieties are required.[15]

-

Cyanation: The bromo group can be substituted with a nitrile (-CN) group, typically using copper(I) cyanide. This introduces a strong electron-withdrawing group, significantly altering the electronic properties and creating building blocks for electron-transporting materials.[14]

Applications in Organic Electronics

The carbazole moiety is electron-rich and provides robust thermal and morphological stability, making it an excellent platform for materials used in Organic Light-Emitting Diodes (OLEDs).[16][17] Derivatives of this compound are instrumental in several layers of an OLED device.

-

Host Materials: Carbazole derivatives often possess high triplet energies (Eₜ), making them ideal hosts for phosphorescent emitters (guests), particularly for blue light emission.[15][18] The host material forms the bulk of the emissive layer and must have a higher triplet energy than the dopant to ensure efficient energy transfer and prevent quenching.

-

Hole Transport Layer (HTL): The inherent electron-donating nature of the carbazole nitrogen facilitates efficient transport of holes from the anode to the emissive layer.[1]

-

Emitting Materials: Through functionalization at the C3-position, the core structure can be transformed into a highly efficient fluorescent or Thermally Activated Delayed Fluorescence (TADF) emitter.[1][19]

Caption: Role of carbazole derivatives in the functional layers of an OLED.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic platform for molecular engineering. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the versatile reactivity of its C3-bromo position make it an exceptionally valuable tool for researchers. From creating novel host materials that push the efficiency of blue OLEDs to serving as a scaffold for new pharmaceutical candidates, the applications of this compound are extensive and impactful. A thorough understanding of its chemical properties, as detailed in this guide, is the first step toward unlocking its full potential in the next generation of materials and medicines.

References

- This compound - LabSolutions | Lab Chemicals & Equipment. (n.d.). LabSolutions.

- 731016-44-7|this compound - BLDpharm. (n.d.). BLDpharm.

- 3-Bromo-9-p-tolyl-9H-carbazole: Your Trusted Organic Synthesis Intermediate Supplier in China. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound 731016-44-7 - Tokyo Chemical Industry. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.

- Synthesis of new 9H-Carbazole derivatives. (2020). ResearchGate.

- Ullmann condensation. (2024). In Wikipedia.

- Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications.

- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025).

- The Role of Carbazole Derivatives in Modern OLED Technology. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-bromo-9-phenyl-9H-carbazole synthesis. (n.d.). ChemicalBook.

- 3-Bromo-9-hexyl-9H-carbazole. (n.d.). PubChem.

- Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. (n.d.).

- 3-bromo-9-p-tolyl-9h-carbazole, 731016-44-7. (n.d.). Chemcd.

- 9H-?Carbazole, 3-?bromo-(1592-95-6) 1 H NMR. (n.d.). ChemicalBook.

- This compound - Optional[13C NMR]. (n.d.). SpectraBase.

- China supply this compound CAS 731016-44-7 with high purity. (n.d.). UCHEM.

- Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (2015). ResearchGate.

- 3-Bromo-9-(4-bromophenyl)-9H-carbazole. (n.d.). CymitQuimica.

- Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. (2021). PubMed Central.

- On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (n.d.). ResearchGate.

- Crystal structure of 3-bromo-9-ethyl-9H-carbazole. (2015). PubMed.

- This compound. (n.d.). PubChemLite.

- 3-Bromo-9-(o-tolyl)-9H-carbazole. (n.d.). Benchchem.

- 3-Bromo-9H-carbazole | 3-Bromocarbazole | CAS 1592-95-6. (n.d.). Ossila.

- Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs. (n.d.). PubMed Central.

- Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides. (2025). ResearchGate.

- Ullmann Reaction. (n.d.). Organic Chemistry Portal.

- The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. (n.d.).

- Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. (2012).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI.

- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. (n.d.).

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central.

- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023).

- Electrochemical Synthesis, and Electrochromic Properties of Poly(2-(9H-Carbazol-9-yl)acetic acid) Film. (2021). Asian Journal of Applied Chemistry Research.

- Electrochemical and Spectroelectrochemical Studies on the Reactivity of Perimidine–Carbazole–Thiophene Monomers towards the Formation of Multidimensional Macromolecules versus Stable π-Dimeric States. (2021). MDPI.

- 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. (n.d.). PubMed Central.

Sources

- 1. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]

- 2. 731016-44-7|this compound|BLD Pharm [bldpharm.com]

- 3. myuchem.com [myuchem.com]

- 4. nbinno.com [nbinno.com]

- 5. labsolu.ca [labsolu.ca]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 8. Ullmann Reaction [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 14. Carbazolylgold(iii) complexes with thermally activated delayed fluorescence switched on by ligand manipulation as high efficiency organic light-emitting devices with small efficiency roll-offs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. ossila.com [ossila.com]

- 19. pubs.acs.org [pubs.acs.org]

Foreword: The Carbazole Core in Modern Materials Science

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole

In the landscape of organic electronics and advanced materials, the carbazole molecular scaffold stands as a cornerstone.[1][2] Renowned for its rigid, planar structure, high thermal stability, and excellent hole-transporting properties, the carbazole unit is a fundamental building block in the design of high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and novel pharmaceutical agents.[1] This guide focuses on a particularly valuable derivative: This compound (CAS No. 731016-44-7). This molecule is not merely another compound; it is a strategic intermediate, engineered with a bromine atom that serves as a versatile reactive handle for constructing more complex, functional molecules through cross-coupling chemistry. The strategic placement of the p-tolyl group at the N9 position enhances solubility and influences the electronic properties, making this a highly sought-after precursor in both academic research and industrial R&D.[3]

This document provides an in-depth exploration of its synthesis, properties, and critical applications, designed for researchers, chemists, and materials scientists who seek to leverage its unique characteristics.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in synthesis and device fabrication. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in subsequent reactions and material formulations.[3][4]

Chemical Structure

Caption: Chemical structure of this compound.

Data Summary Table

| Property | Value | Source(s) |

| CAS Number | 731016-44-7 | [5][6][7] |

| IUPAC Name | 3-bromo-9-(4-methylphenyl)carbazole | [5] |

| Molecular Formula | C₁₉H₁₄BrN | [5] |

| Molecular Weight | 336.23 g/mol | [5] |

| Appearance | White to off-white or light yellow powder/crystal | [3] |

| Purity | ≥97.0% (GC), typically ≥98% | [3][5] |

| Melting Point | 156.0 to 160.0 °C | [5] |

| SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | [5][8] |

| InChI Key | RODQKGBYDIAMCF-UHFFFAOYSA-N | [5] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl carbazoles like this compound is predominantly achieved through modern cross-coupling methodologies. While classical methods like the Ullmann condensation exist, palladium-catalyzed reactions such as the Buchwald-Hartwig amination offer milder conditions, higher yields, and greater functional group tolerance, making them the preferred industrial and laboratory route.[9][10][11][12]

The core principle involves the formation of a C-N bond between the nitrogen atom of the carbazole heterocycle and an aryl halide.

Synthetic Pathway Overview

Caption: Buchwald-Hartwig amination route to the target molecule.

Protocol: Buchwald-Hartwig C-N Cross-Coupling

This protocol is a representative, self-validating procedure based on established methodologies for N-arylation of carbazoles.[11][13][14] The causality behind each step is crucial for success.

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): The Palladium(0) catalyst is highly sensitive to oxygen. The entire reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen). Assemble a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser. Subject the glassware to at least three cycles of vacuum backfilling with the inert gas to eliminate atmospheric oxygen and moisture.

-

Reagent Addition (Causality: Stoichiometry & Order): To the flask, add:

-

3-Bromo-9H-carbazole (1.0 eq).

-

4-Iodotoluene (1.1 - 1.2 eq). An excess of the aryl halide drives the reaction to completion.

-

A suitable base, such as Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu) (2.0 - 3.0 eq). The base is critical for deprotonating the carbazole nitrogen, forming the nucleophilic amide, and neutralizing the hydrogen halide byproduct.

-

Palladium catalyst, e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%).

-

Phosphine ligand, e.g., XPhos or Buchwald's biaryl phosphine ligands (2-6 mol%). The bulky, electron-rich ligand stabilizes the Pd(0) center, facilitates oxidative addition, and promotes reductive elimination.

-

-

Solvent Addition and Degassing (Causality: Catalyst Stability & Solubility): Add a dry, degassed anhydrous solvent such as Toluene or Dioxane via cannula. The solvent choice is critical for solubilizing the reagents and achieving the necessary reaction temperature. The solvent must be rigorously degassed (e.g., by sparging with argon) to remove dissolved oxygen.

-

Reaction Execution (Causality: Thermal Activation): Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring. The elevated temperature provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.

-

Monitoring and Workup (Causality: Purity & Isolation): Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion (typically 12-24 hours), cool the mixture to room temperature. Dilute with a solvent like Dichloromethane or Ethyl Acetate and wash with water to remove inorganic salts.[15] Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[15]

-

Purification (Causality: Final Product Integrity): The crude product is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.[15]

Core Applications: A Gateway to Advanced Materials

The true value of this compound lies in its dual-functionality: the carbazole core provides desirable electronic properties, while the bromo group acts as a versatile synthetic anchor.

A. Foundational Role in Organic Electronics (OLEDs)

Carbazole derivatives are integral to OLED technology due to their high triplet energy levels and efficient hole transport capabilities.[1][16]

-

Host Materials: The high triplet energy of the carbazole scaffold makes it an ideal host material for phosphorescent emitters (PhOLEDs), preventing non-radiative quenching of the emitter's triplet excitons and thus enhancing device efficiency.[1][16]

-

Hole Transport Layers (HTLs): The electron-rich nature of the carbazole nitrogen facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer, ensuring balanced charge injection and recombination.[17]

-

Thermally Activated Delayed Fluorescence (TADF): The donor-acceptor architectures necessary for TADF emitters often incorporate carbazole as the electron-donating moiety.[1][18]

B. Further Functionalization via Suzuki-Miyaura Coupling

The bromine atom at the C3 position is a key feature, enabling further molecular elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[19][20][21] This reaction forms a new carbon-carbon bond by coupling the bromo-carbazole with an organoboron reagent (e.g., an arylboronic acid).[19][22][23] This allows for the precise installation of various π-conjugated groups, tuning the electronic and photophysical properties of the final molecule for specific applications.

Suzuki Coupling Workflow

Caption: General workflow for Suzuki coupling of the title compound.

Protocol: Suzuki-Miyaura C-C Cross-Coupling

This protocol outlines a standard procedure for using this compound as a substrate in a Suzuki reaction.

-

Inert Atmosphere: As with the synthesis, prepare a Schlenk flask under an inert atmosphere (Argon or Nitrogen).

-

Reagent Addition: Add to the flask:

-

This compound (1.0 eq).

-

The desired Arylboronic Acid (1.2-1.5 eq).

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%).

-

An aqueous solution of a base, typically 2M Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0-4.0 eq). The base is essential for the transmetalation step of the catalytic cycle.[20][21]

-

-

Solvent System: Add a biphasic solvent system, commonly Toluene and Water, or Dioxane and Water. The reaction occurs at the interface and in the organic phase.

-

Reaction Execution: Heat the biphasic mixture to reflux (typically 80-100 °C) with vigorous stirring for 6-18 hours.

-

Monitoring and Workup: Monitor by TLC. After completion, cool the reaction, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the crude residue by column chromatography to obtain the desired 3-aryl-9-(p-tolyl)-9H-carbazole derivative.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazard Profile: Classified with GHS07 pictogram (Warning). Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[24]

-

Precautionary Measures:

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat (P280).[24]

-

Wash hands and skin thoroughly after handling (P264).[24]

-

In case of contact with skin, wash with plenty of water (P302+P352).[24]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[24]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic platform for molecular engineering. Its carbazole core provides the essential photophysical and electronic properties required for high-performance organic electronic devices, while the synthetically accessible bromo-substituent offers a reliable gateway for creating a diverse library of complex, functional materials. For researchers in materials science, organic synthesis, and drug development, mastering the chemistry of this versatile building block is a key step toward innovation and discovery.

References

- The Role of Carbazole Derivatives in Modern Organic Electronics. (2025). Google Search.

- The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.

- 3-Bromo-9-p-tolyl-9H-carbazole: Your Trusted Organic Synthesis Intermediate Supplier in China. NINGBO INNO PHARMCHEM CO.,LTD.

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (2022). MDPI. Available at: [Link]

- Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561.

-

China supply this compound CAS 731016-44-7 with high purity. UCHEM. Available at: [Link]

-

Scheme 1. Suzuki-Miyaura coupling of 1-bromo-9(H)-carbazole with... ResearchGate. Available at: [Link]

-

Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available at: [Link]

- Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices. RSC Publishing.

- Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2025). Organic & Biomolecular Chemistry.

-

3-Bromo-9-p-tolyl-9H-carbazole | CAS 731016-44-7. Iodo Chemical. Available at: [Link]

- 3-Bromo-9-p-tolyl-9H-carbazole Suppliers. ChemicalBook.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).

- Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. (2014).

- Intramolecular direct arylation in the synthesis of fluorinated carbazoles.

- 3-bromo-9-p-tolyl-9h-carbazole ,731016-44-7. Chemcd.

- Synthesis of new 9H-Carbazole derivatives. (2020).

-

Ullmann condensation. Wikipedia. Available at: [Link]

- “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry.

- A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products. (2009). The Journal of Organic Chemistry.

- Synthesis of carbazole via Graebe‐Ullmann reaction.

- Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. (2018). Chemistry Central Journal.

- CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.

-

Suzuki reaction. Wikipedia. Available at: [Link]

- The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.

-

This compound. PubChemLite. Available at: [Link]

- 3-Bromo-9-(4-bromophenyl)-9H-carbazole. CymitQuimica.

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- OLED Material Synthesis: The Role of 2,7-Dibromo-9-phenyl-9H-carbazole. Google Search.

-

This compound. LabSolutions. Available at: [Link]

- 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. (2021). PubMed Central.

- (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. (2023).

- A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED)

- 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. PMC - NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. myuchem.com [myuchem.com]

- 5. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 731016-44-7|this compound|BLD Pharm [bldpharm.com]

- 7. iodochem.com [iodochem.com]

- 8. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 16. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. Carbazole derivatives as electron transport and n-type acceptor materials for efficient organic light-emitting devices - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Synthesis, Structure, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-9-(p-tolyl)-9H-carbazole, a key molecular entity in the advancement of organic electronics and a scaffold of interest in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, synthesis protocols, and its functional roles in various high-technology and therapeutic fields.

Foundational Understanding: The Carbazole Core

Carbazole and its derivatives are foundational components in organic chemistry, prized for their unique electronic and photophysical properties.[1][2] The carbazole unit, a tricyclic aromatic heterocycle, offers a rigid, planar structure with a pronounced electron-donating character.[3] These inherent features—excellent hole-transporting capabilities, high thermal stability, and tunable photophysical characteristics—render carbazole derivatives indispensable in the fabrication of advanced organic electronic devices.[3][4]

The strategic functionalization of the carbazole core is a cornerstone of modern materials science. Modifications at the 3, 6, and 9 positions allow for the precise tuning of the molecule's electronic and physical properties. This adaptability makes this compound a versatile building block for creating novel, high-performance organic molecules.[2][5]

Molecular Identity and Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quantitative snapshot for experimental design and characterization.

| Property | Value | Reference |

| CAS Number | 731016-44-7 | [6] |

| Molecular Formula | C₁₉H₁₄BrN | [7] |

| Molecular Weight | 336.23 g/mol | [6] |

| Appearance | White to light yellow powder/crystal | [8] |

| Purity | >97.0% (GC) | [8] |

| Melting Point | 156.0 to 160.0 °C | [8] |

| SMILES | CC1=CC=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=CC=CC=C42 | [7] |

| InChI | InChI=1S/C19H14BrN/c1-13-6-9-15(10-7-13)21-18-5-3-2-4-16(18)17-12-14(20)8-11-19(17)21/h2-12H,1H3 | [7] |

Elucidating the Molecular Architecture: A Structural Analysis

While a definitive single-crystal X-ray diffraction study for this compound is not publicly available, a robust understanding of its molecular geometry can be inferred from closely related, structurally characterized analogues. The foundational carbazole ring system is known to be essentially planar.[9]

For comparative analysis, we can examine the crystallographic data of 3-bromo-9-ethyl-9H-carbazole and 3-bromo-9-(4-fluorobenzyl)-9H-carbazole. The substitution of an ethyl or a fluorobenzyl group at the 9-position with a p-tolyl group is not expected to significantly perturb the planarity of the core carbazole scaffold. The primary structural variation will be the dihedral angle between the carbazole plane and the plane of the N-aryl substituent.

| Parameter | 3-bromo-9-ethyl-9H-carbazole | 3-bromo-9-(4-fluorobenzyl)-9H-carbazole |

| Formula | C₁₄H₁₂BrN | C₁₉H₁₃BrFN |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbca | Pna2₁ |

| a (Å) | 15.263 | 17.407 |

| b (Å) | 7.745 | 15.068 |

| c (Å) | 20.41 | 5.5865 |

| Carbazole Ring Planarity | r.m.s. deviation = 0.026 Å | r.m.s. deviation = 0.024 Å |

| Reference | [9] | [10] |

This comparative data underscores the inherent rigidity and planarity of the 3-bromo-9H-carbazole core. The p-tolyl group in the target molecule will introduce a second aromatic plane, the orientation of which will be critical to the molecule's electronic properties and its performance in device applications.

Below is a diagram representing the molecular structure of this compound.

Caption: Molecular structure of this compound.

Synthetic Pathways: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process, beginning with the bromination of carbazole, followed by an N-arylation reaction. The Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination are the most common and effective methods for the second step.[11][12][13]

Step 1: Synthesis of 3-Bromo-9H-carbazole

The initial step involves the selective bromination of the carbazole core at the 3-position. This is a well-established electrophilic aromatic substitution reaction.

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve carbazole in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).[14]

-

Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity and enhance selectivity.

-

Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 equivalent) in the same solvent dropwise to the cooled carbazole solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a large volume of ice water to precipitate the product.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol or chloroform) to yield pure 3-Bromo-9H-carbazole.[14]

Step 2: N-Arylation to Yield this compound

This crucial step involves the formation of the C-N bond between the carbazole nitrogen and the p-tolyl group. A copper-catalyzed Ullmann condensation is a classic and effective method.

Protocol (Ullmann Condensation):

-

Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-9H-carbazole, p-iodotoluene (or p-bromotoluene), a copper catalyst (e.g., copper(I) iodide or copper powder), a ligand (e.g., L-proline or a diamine), and a base (e.g., potassium carbonate or cesium carbonate).[12][15]

-

Solvent Addition: Add a high-boiling polar solvent such as DMF or N-methylpyrrolidone (NMP).

-

Heating: Heat the reaction mixture to a temperature typically ranging from 120°C to 180°C and maintain for several hours to 24 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove inorganic salts and the polar solvent.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure this compound.[12]

The following diagram illustrates the synthetic workflow.

Caption: Synthetic workflow for this compound.

Applications in Organic Electronics

The unique electronic properties of this compound make it a highly valuable intermediate for the synthesis of materials used in organic light-emitting diodes (OLEDs). Carbazole derivatives are frequently employed as host materials in the emissive layer of OLEDs, particularly for phosphorescent and thermally activated delayed fluorescence (TADF) emitters.[4][16][17]

Role as a Host Material Building Block:

In an OLED, the host material forms a matrix for the emissive dopant molecules. An effective host must possess a high triplet energy to confine the excitons on the guest (emitter) molecules, preventing energy loss and ensuring high efficiency.[18] The carbazole core provides a high triplet energy level, and the addition of the p-tolyl group at the 9-position allows for tuning of the HOMO/LUMO energy levels and charge transport properties. The bromo-substituent at the 3-position serves as a reactive handle for further functionalization, enabling the construction of more complex bipolar host materials or TADF emitters.

The diagram below illustrates the role of a carbazole-based host in an OLED device.

Caption: Role of a carbazole-based host material in an OLED device.

Potential in Drug Development and Medicinal Chemistry

Beyond materials science, the carbazole scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[19] N-substituted carbazoles, in particular, have garnered significant interest for their therapeutic potential, exhibiting a range of activities including antimicrobial, anticancer, and neuroprotective effects.[3][19]

Research has shown that N-substituted carbazoles can exhibit potent neuroprotective properties. For instance, studies on neuronal cell lines have demonstrated that compounds structurally similar to this compound, such as 2-phenyl-9-(p-tolyl)-9H-carbazole, can protect against glutamate-induced oxidative stress.[20][21] This neuroprotective activity is often linked to the antioxidant properties of the carbazole ring system.[20] The presence of bulky substituents at the nitrogen atom has been observed to be favorable for this activity, suggesting that this compound could be a valuable starting point for the development of novel agents for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.[20][21]

Conclusion

This compound is a molecule of significant scientific and commercial interest. Its robust and tunable carbazole core, combined with the synthetic versatility offered by the bromo-substituent, makes it a critical building block in the development of next-generation organic electronic materials. Furthermore, its structural similarity to biologically active N-substituted carbazoles highlights its potential as a scaffold for the discovery of new therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and key applications, offering a solid foundation for researchers and developers working at the forefront of materials science and medicinal chemistry.

References

- Zhu, Y., et al. (2013). Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity. European Journal of Medicinal Chemistry, 64, 365-374.

- Wang, X., et al. (2023). Ultralong thermally activated delayed fluorescence based on intermolecular charge transfer induced by isomer in carbazole derivative. Chinese Chemical Letters, 34(1), 107937.

- Sharma, V., et al. (2016). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules, 21(11), 1500.

- BenchChem. (2025). Application Notes and Protocols: Neuroprotective Effects of N-Substituted Carbazoles.

- Im, Y., et al. (2015). Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials.

- Sharma, V., et al. (2016).

- Dias, F. B., et al. (2017). Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications.

- Pieper, L. M., et al. (2014). Discovery of a Neuroprotective Chemical, (S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(−)-P7C3-S243], with Improved Druglike Properties. Journal of Medicinal Chemistry, 57(15), 6561-6573.

- Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- Lee, C. W., et al. (2017). A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance.

- Nguyen, T. L., et al. (2018). Study of Methyl-Carbazole Derivatives for Thermally Activated Delayed Fluorescence Emitters.

- Fun, H.-K., et al. (2007). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2449.

-

SpectraBase. (2024). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-9-p-tolyl-9H-carbazole: Your Trusted Organic Synthesis Intermediate Supplier in China. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. Retrieved from [Link]

- Jana, A., et al. (2016). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 81(5), 1934-1945.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole.

- Bezuglyi, M., et al. (2015). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. ScienceOpen.

- Li, J., et al. (2018). Cu2o-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazole and Aryl Chlorides.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Squeo, B., et al. (2023). 5,8-Dimethyl-9H-carbazole Derivatives Blocking hTopo I Activity and Actin Dynamics. International Journal of Molecular Sciences, 24(5), 4483.

- Ullah, F., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.

- Djurovich, P. I., et al. (2010). 2,7-Dibromo-9-octyl-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2591.

- Kim, M., et al. (2015). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry C, 3(42), 11069-11077.

- Altinolcek, N., et al. (2020). Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journal of Organic Chemistry, 16, 1066-1074.

- Altinolcek, N., et al. (2020). Figure S2: 1 H NMR spectrum of 3-bromo-N-hexylcarbazole (4).

- SEM V (H) SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. (n.d.).

- Taranin, I. M., et al. (2023). (Tetrafluorovinylphenyl)

-

UCHEM. (n.d.). China supply this compound CAS 731016-44-7 with high purity. Retrieved from [Link]

- Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(11), 1859.

- Matulaitis, T., et al. (2020). Novel carbazole host materials for solution processed TADF Organic Light Emitting Diodes.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Bromo-9-(o-tolyl)-9H-carbazole | Benchchem [benchchem.com]

- 4. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 731016-44-7|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 8. This compound | 731016-44-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 12. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. 3-Bromo-9H-carbazole synthesis - chemicalbook [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Carbazole dendrimers as solution-processable thermally activated delayed-fluorescence materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 18. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 19. scilit.com [scilit.com]

- 20. Discovery of novel N-substituted carbazoles as neuroprotective agents with potent anti-oxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Synthesis of 3-Bromo-9-(p-tolyl)-9H-carbazole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylation of carbazole scaffolds is a cornerstone transformation in the development of advanced materials and pharmaceutical agents. The target molecule, 3-Bromo-9-(p-tolyl)-9H-carbazole, is a key intermediate used in organic synthesis, particularly for creating complex molecules in materials science and drug discovery.[1] This guide provides an in-depth analysis of the synthesis of this compound from 3-bromo-9H-carbazole, focusing on the comparative merits and mechanistic underpinnings of the two primary catalytic strategies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. We present a detailed, field-proven protocol, explain the causal relationships behind experimental choices, and offer visual diagrams to clarify complex mechanisms and workflows, ensuring a reproducible and comprehensive understanding for the practicing scientist.

Introduction: The Strategic Importance of N-Arylcarbazoles

Carbazole derivatives are privileged structures renowned for their unique electronic and photophysical properties. When functionalized at the 9-position with an aryl group, these compounds become critical building blocks for hole-transport materials in Organic Light-Emitting Diodes (OLEDs), high-performance polymers, and pharmacologically active molecules.[2] The synthesis of this compound involves the formation of a carbon-nitrogen (C-N) bond between the secondary amine of the 3-bromo-9H-carbazole nitrogen and an activated p-tolyl group. This transformation, while conceptually simple, presents significant synthetic challenges that have been addressed through the evolution of transition-metal-catalyzed cross-coupling reactions. This guide will dissect the two most powerful methods for achieving this goal.

A Tale of Two Catalysts: Comparative Analysis of Synthetic Strategies

The choice of catalyst is the most critical decision in this synthesis, fundamentally dictating reaction conditions, substrate scope, and overall efficiency. The two dominant methodologies are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The Classic Approach: Ullmann Condensation

The Ullmann condensation is the traditional method for forming C-N bonds, utilizing a copper catalyst to couple an amine with an aryl halide.[3]

-

Mechanistic Insight: The reaction is believed to proceed via a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Subsequent reductive elimination releases the desired N-arylcarbazole product and regenerates the active Cu(I) catalyst.[4][5] Ligands, such as diamines or amino acids, are often crucial for stabilizing the copper catalyst and facilitating these steps.[6]

-

Experimental Causality: Historically, Ullmann reactions were notorious for requiring harsh conditions, often demanding temperatures exceeding 200°C, highly polar aprotic solvents like DMF or NMP, and stoichiometric amounts of copper powder.[3][6] These conditions were necessary to overcome the high activation energy of the C-X bond cleavage. Modern protocols have introduced soluble copper salts (e.g., CuI) and specialized ligands (e.g., 1,10-phenanthroline, L-proline) that allow the reaction to proceed under significantly milder conditions, often at temperatures around 110°C with only catalytic amounts of copper.[3][6][7]

-

Advantages & Limitations: The primary advantage of the Ullmann reaction is the low cost of copper. However, even with modern improvements, it often requires higher temperatures and longer reaction times than palladium-based systems and can have a more limited substrate scope.[3]

The Modern Powerhouse: Buchwald-Hartwig Amination

Developed in the 1990s by Stephen Buchwald and John Hartwig, this palladium-catalyzed reaction revolutionized C-N bond formation, offering unprecedented scope and mildness.[8]

-

Mechanistic Insight: The Buchwald-Hartwig amination operates through a well-defined Pd(0)/Pd(II) catalytic cycle. The cycle begins with the oxidative addition of the aryl halide to a coordinatively unsaturated Pd(0)-ligand complex, forming a Pd(II) species.[8][9][10] The carbazole nitrogen then coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final, crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the Pd(0) catalyst.[10][11]

-

Experimental Causality: The success of this reaction is critically dependent on the choice of phosphine ligand and base.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) are essential.[10] They serve multiple roles: stabilizing the monomeric Pd(0) species, promoting the rate-limiting oxidative addition step, and facilitating the final reductive elimination. The steric bulk of the ligand creates a specific coordination environment around the palladium that is conducive to the desired bond formation.

-

Base: A stoichiometric amount of a strong, non-nucleophilic base is required to deprotonate the carbazole's N-H proton, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium hexamethyldisilazide (LiHMDS), or weaker carbonate bases like Cs₂CO₃ for base-sensitive substrates.[12][13]

-

-

Advantages & Limitations: The Buchwald-Hartwig amination is highly versatile, tolerating a wide array of functional groups and generally proceeding under much milder conditions (from room temperature to ~110°C) than the Ullmann reaction.[8][11] Its primary limitation is the higher cost of the palladium catalyst and specialized ligands.

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

Given its reliability, milder conditions, and broader functional group tolerance, the Buchwald-Hartwig amination is the recommended method for this synthesis. The following protocol is a robust, self-validating system designed for high yield and purity.

Materials and Reagents

| Reagent | CAS No. | Molecular Wt. | Role |

| 3-Bromo-9H-carbazole | 1592-95-6 | 246.10 g/mol | Starting Material |

| 4-Iodotoluene | 624-31-7 | 218.04 g/mol | Arylating Agent |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 g/mol | Catalyst Precursor |

| XPhos | 564483-18-7 | 476.66 g/mol | Ligand |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 g/mol | Base |

| Toluene (Anhydrous) | 108-88-3 | 92.14 g/mol | Solvent |

Visualized Workflow: From Reagents to Product

Caption: Experimental workflow for the synthesis.

Step-by-Step Experimental Procedure

Note: This reaction is air- and moisture-sensitive. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk line or glovebox techniques.

-

Vessel Preparation: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (1.0 eq), 4-iodotoluene (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq, 2 mol%), and XPhos (0.04 eq, 4 mol%).

-

Causality: Using a slight excess of the arylating agent ensures complete consumption of the starting carbazole. The base must be in stoichiometric excess to drive the deprotonation equilibrium. The catalyst and ligand are used in catalytic amounts.

-

-

Atmosphere Exchange: Seal the flask, and evacuate and backfill with inert gas three times to ensure the complete removal of oxygen.

-

Causality: The Pd(0) species, which is the active catalyst, is readily oxidized by atmospheric oxygen, which would poison the catalyst and halt the reaction.

-

-

Solvent Addition: Add anhydrous toluene via a syringe to achieve a concentration of approximately 0.1 M with respect to the 3-bromo-9H-carbazole.

-

Reaction: Place the flask in a preheated oil bath at 110°C and stir vigorously.

-

Causality: This temperature provides sufficient thermal energy to drive the catalytic cycle efficiently without causing significant solvent loss or degradation of the reagents.

-

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting carbazole spot is consumed (typically 12-24 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine all organic layers.

-

Drying and Concentration: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound as a solid.

Mechanistic Deep Dive: Visualizing the Catalytic Cycles

Understanding the mechanism is key to troubleshooting and optimizing the reaction.

Buchwald-Hartwig Catalytic Cycle

Caption: The Pd(0)/Pd(II) catalytic cycle.

Ullmann Condensation Catalytic Cycle

Sources

- 1. nbinno.com [nbinno.com]

- 2. ossila.com [ossila.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-Bromo-9-(p-tolyl)-9H-carbazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-9-(p-tolyl)-9H-carbazole is a substituted aromatic heterocyclic compound that has garnered significant interest as a versatile building block in the fields of materials science and medicinal chemistry. Its rigid, planar carbazole core, combined with the specific electronic properties imparted by the bromo and p-tolyl substituents, makes it a valuable intermediate for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed look into its synthesis, and an exploration of its current and potential applications, particularly in the development of advanced organic electronic materials.

Core Molecular Attributes

The fundamental properties of this compound are summarized below. These attributes are foundational to its utility in further chemical synthesis and material fabrication.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₄BrN | [1][2][3] |

| Molecular Weight | 336.23 g/mol | [1][3] |

| CAS Number | 731016-44-7 | [1][3] |

| IUPAC Name | 3-bromo-9-(4-methylphenyl)carbazole | [2] |

| Appearance | White to light yellow solid/powder | [3][4] |

| Purity | Typically ≥97-98% (by GC) | [3] |

| Melting Point | 156-160 °C | [3] |

| Predicted XlogP | 6.1 | [2] |

Synthesis and Mechanistic Insights

Diagram of the Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-9H-carbazole (Intermediate)

This step involves the selective electrophilic substitution on the electron-rich carbazole ring. N-Bromosuccinimide (NBS) is a preferred reagent for this transformation as it is a solid, easy-to-handle source of electrophilic bromine and minimizes the formation of hazardous byproducts like HBr gas. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF), which facilitates the reaction and solubilizes the starting material.[1]

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 9H-carbazole (1.0 equiv) and dissolve it in anhydrous DMF (approx. 6 mL per gram of carbazole).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of NBS (1.0-1.05 equiv) dissolved in a minimum amount of DMF dropwise over 30 minutes. The controlled addition and low temperature help manage the reaction exotherm and improve regioselectivity for the 3- and 6- positions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Pour the reaction mixture into a large volume of cold water to precipitate the crude product. Filter the resulting solid, wash thoroughly with water to remove DMF, and dry under vacuum. The crude 3-Bromo-9H-carbazole can be further purified by recrystallization from a suitable solvent like ethanol or chloroform to yield the pure intermediate.[1]

Step 2: Synthesis of this compound

The second step is the formation of the C-N bond between the carbazole nitrogen and the p-tolyl ring. This can be achieved via several cross-coupling methodologies. The Ullmann condensation is a classic, copper-catalyzed method for this type of N-arylation.[5][6] Alternatively, the more modern Buchwald-Hartwig amination, a palladium-catalyzed reaction, offers milder conditions and often broader substrate scope.[7][8][9] The Ullmann approach is presented here as a robust and well-established method.

Experimental Protocol (Ullmann Condensation):

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3-Bromo-9H-carbazole (1.0 equiv), p-iodotoluene (1.2-1.5 equiv), copper(I) iodide (CuI, 10-20 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Solvent and Ligand: Add a high-boiling point, anhydrous solvent like DMF or toluene. In modern Ullmann reactions, the addition of a ligand, such as N,N-dimethylglycine or a diamine, can significantly improve reaction rates and yields by solubilizing the copper catalyst and facilitating the catalytic cycle.[10][11]

-

Reaction: Heat the reaction mixture with vigorous stirring to 90-140 °C. The optimal temperature depends on the solvent and specific reagents used. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the copper salts and base. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to isolate the pure this compound.

Spectroscopic Characterization

Structural confirmation is paramount. While a complete, published dataset is elusive, the following represents expected and reported analytical data.

| Analysis Method | Expected/Reported Data |

| ¹³C NMR | Expected signals would correspond to the 19 unique carbon atoms in the molecule, with shifts influenced by the bromine and the tolyl group. A publicly available spectrum confirms these distinct signals. |

| Mass Spec (MS) | Predicted [M+H]⁺: 336.0382. The spectrum would exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), showing two major peaks at m/z 336 and 338.[2] |

| ¹H NMR | Protons on the carbazole and tolyl rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). A singlet corresponding to the methyl group (CH₃) of the p-tolyl substituent would be expected in the upfield region (typically δ 2.4-2.6 ppm). The integration of these signals would correspond to the 14 protons of the molecule. |

Applications in Research and Development

The primary value of this compound lies in its role as a key intermediate for synthesizing more complex, functional molecules.

Materials Science: OLEDs

The carbazole moiety is a cornerstone in the design of materials for Organic Light-Emitting Diodes (OLEDs) due to its high thermal stability and excellent hole-transporting properties.[3][12] The bromine atom on the this compound structure serves as a versatile synthetic handle. It allows for the attachment of other functional groups through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings).[3]

This "functionalization" is critical for:

-

Tuning Electronic Properties: Attaching electron-donating or electron-withdrawing groups to the carbazole core allows for precise control over the HOMO/LUMO energy levels of the final material.

-

Developing Host Materials: Carbazole derivatives are frequently used to create host materials for phosphorescent emitters, particularly for challenging blue OLEDs.[13]

-

Building Bipolar Materials: By coupling the brominated carbazole with an electron-accepting moiety, researchers can synthesize bipolar host materials that facilitate balanced electron and hole transport, leading to higher device efficiency.

Drug Development and Medicinal Chemistry

The carbazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-cancer and neuroprotective effects.[14][15] While specific applications of this compound in drug development are not extensively documented, its utility is inferred from its role as a building block.[4] The bromo-functional group enables synthetic diversification, allowing for the exploration of structure-activity relationships (SAR) by introducing various substituents at the 3-position, which is crucial in the lead optimization phase of drug discovery.

Conclusion

This compound is a well-defined organic compound whose value is realized through its synthetic versatility. Its robust two-step synthesis, leveraging fundamental organic reactions, provides access to a key intermediate for advanced materials. For researchers in materials science, it is a critical building block for engineering the next generation of OLEDs and other organic electronics. For medicinal chemists, it represents a functionalized scaffold with the potential to be elaborated into novel therapeutic agents. The continued exploration of this and similar carbazole derivatives will undoubtedly fuel further innovation in both of these critical scientific fields.

References

-

Bezuglyi, M., Grybauskaite, G., Bagdziunas, G., & Grazulevicius, J. V. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), o1067–o1068. Available from: [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-9-p-tolyl-9H-carbazole: Your Trusted Organic Synthesis Intermediate Supplier in China. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (2020). 9-Vinyl-9H-carbazole-3,6-dicarbonitrile. Retrieved from [Link]

-

Alaraji, Y. H., et al. (2013). Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science, 54(Supplement No.4), 983-993. Available from: [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, design, biological and anti-oxidant assessment of some new 9H-carbazole derivatives. Journal of the Pakistan Institute of Chemical Engineers. Available from: [Link]

-

Velmurugan, D., et al. (2011). 9-p-Tolyl-9H-carbazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o187. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Carbazole synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-9H-carbazole in Pharmaceutical Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 3-Bromo-9H-carbazole. Retrieved from [Link]

-

Monge, S., & Taillefer, M. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Bioorganic & Medicinal Chemistry, 21(10), 10.1016/j.bmc.2013.03.048. Available from: [Link]

-

UCHEM. (n.d.). China supply this compound CAS 731016-44-7 with high purity. Retrieved from [Link]

-

Grazulevicius, J. V., et al. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade. Molecules, 26(22), 6867. Available from: [Link]

-

Liu, Y., et al. (2018). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. Molecules, 23(10), 2486. Available from: [Link]

-

Volyniuk, D., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 12(12), 2968. Available from: [Link]

-

Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799–3802. Available from: [Link]

-

Chen, Y-C., et al. (2021). Electrodeposited Copolymers Based on 9,9′-(5-Bromo-1,3-phenylene)biscarbazole and Dithiophene Derivatives for High-Performance Electrochromic Devices. Polymers, 13(16), 2776. Available from: [Link]

-

Ma, D., & Cai, Q. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-3802. Available from: [Link]

Sources

- 1. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]

- 2. PubChemLite - this compound (C19H14BrN) [pubchemlite.lcsb.uni.lu]

- 3. myuchem.com [myuchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 11. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of 3-bromo-9-ethyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 9-p-Tolyl-9H-carbazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Bromo-9-(p-tolyl)-9H-carbazole in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-9-(p-tolyl)-9H-carbazole. A thorough review of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. Consequently, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. We delve into the molecular factors governing the solubility of carbazole derivatives and present a detailed, field-proven experimental protocol for accurate solubility measurement. This guide is designed to empower researchers with the foundational knowledge and practical tools necessary for their work with this and similar compounds.

Introduction: The Significance of Solubility for this compound

This compound is a carbazole derivative with significant potential in various fields, including organic electronics and pharmaceutical research, owing to the unique electronic and photophysical properties of the carbazole moiety.[1] The solubility of this compound is a critical physical property that dictates its utility in a wide range of applications, from solution-based processing of organic light-emitting diodes (OLEDs) to formulation development in medicinal chemistry. Understanding and quantifying the solubility of this compound in common organic solvents is paramount for:

-

Reaction Chemistry: Ensuring efficient and homogeneous reaction conditions for further chemical modifications.

-

Purification: Selecting appropriate solvents for crystallization and chromatographic purification.

-

Material Processing: Facilitating the formation of uniform thin films for electronic devices.

-

Pharmaceutical Formulation: Developing suitable delivery systems for potential therapeutic applications.

This guide will address the current gap in publicly available quantitative solubility data by providing a comprehensive approach to understanding and determining the solubility of this important compound.

Molecular Structure and its Influence on Solubility

The solubility of this compound is intrinsically linked to its molecular structure. Several key features of the molecule play a crucial role in its interaction with different solvents:

-

Carbazole Core: The large, rigid, and aromatic carbazole ring system is inherently nonpolar and hydrophobic, suggesting poor solubility in polar, protic solvents like water.[2]

-

Bromine Substituent: The presence of a bromine atom introduces a degree of polarity and can participate in halogen bonding, potentially enhancing solubility in certain polar and nonpolar solvents.[3]

-

p-Tolyl Group: The tolyl group is a nonpolar, aromatic substituent that contributes to the overall hydrophobic character of the molecule. Alkyl groups on aromatic rings can, however, sometimes disrupt crystal packing and slightly increase solubility in organic solvents.[3]

The interplay of these structural elements dictates the overall solubility profile of the molecule. A diagram illustrating these key molecular features is provided below.

Figure 1: Key molecular features of this compound influencing its solubility.

Predicted Solubility in Common Organic Solvents

While specific quantitative data is unavailable, we can predict the qualitative solubility of this compound in various common organic solvents based on the principle of "like dissolves like" and the known solubility of similar carbazole derivatives.[2][4][5] The large, nonpolar carbazole core is expected to dominate its solubility behavior.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can interact favorably with the polarizable aromatic system and the bromine substituent. DMF, in particular, is known to be a good solvent for carbazoles.[6][7] |